molecular formula C23H18BrIN4O3 B10906252 N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide

N-{2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide

Cat. No.: B10906252
M. Wt: 605.2 g/mol
InChI Key: BFXCLMUFQNYZTG-UHFFFAOYSA-N
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Description

N~4~-[2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE is a complex organic compound characterized by its quinazoline core structure, which is substituted with various functional groups including allyloxy, bromo, and iodo groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

    Catalysts: Palladium, copper, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may yield more reduced forms of the compound.

Scientific Research Applications

N~4~-[2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

    Industrial Applications: Potential use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N4-[2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE involves its interaction with specific molecular targets and pathways. This may include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4-[2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE include:

Uniqueness

The uniqueness of N4-[2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H18BrIN4O3

Molecular Weight

605.2 g/mol

IUPAC Name

N-[2-(2-bromo-5-prop-2-enoxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C23H18BrIN4O3/c1-2-11-32-16-4-5-19(24)17(13-16)21-27-20-6-3-15(25)12-18(20)23(31)29(21)28-22(30)14-7-9-26-10-8-14/h2-10,12-13,21,27H,1,11H2,(H,28,30)

InChI Key

BFXCLMUFQNYZTG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)Br)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=NC=C4

Origin of Product

United States

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